Arachidic acid-d39

Lipidomics Isotope Dilution Mass Spectrometry Internal Standard Selection

Arachidic acid-d39 (≥98 atom % D) is the optimal internal standard for accurate C20:0 quantification. Its perdeuteration provides a definitive M+39 mass shift, eliminating isotopic overlap and correction algorithms required for lower analogs. This ensures precise, matrix-independent results in lipidomics, food, and plasma analysis. Procure for robust, publication-ready data.

Molecular Formula C20H40O2
Molecular Weight 351.8 g/mol
CAS No. 39756-32-6
Cat. No. B1382404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidic acid-d39
CAS39756-32-6
Molecular FormulaC20H40O2
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2
InChIKeyVKOBVWXKNCXXDE-BKDZISOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arachidic Acid-d39 (CAS 39756-32-6): Stable Isotope-Labeled C20 Saturated Fatty Acid Internal Standard for Quantitative Mass Spectrometry


Arachidic acid-d39 (Icosanoic acid-d39) is a perdeuterated long-chain saturated fatty acid (C20:0) wherein all 39 hydrogen atoms are replaced by deuterium, producing a nominal mass shift of M+39 relative to the unlabeled compound [1]. As a stable isotope-labeled analog of the endogenous C20 saturated fatty acid arachidic acid (CAS 506-30-9), it is primarily employed as an internal standard for the accurate quantification of arachidic acid in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) [2]. This compound is manufactured to high isotopic enrichment specifications, typically 98 atom % D, and is commercially available from multiple certified vendors for research and analytical applications .

Why Arachidic Acid-d39 Cannot Be Substituted with Lower Deuterated or Carbon-13 Labeled Arachidic Acid Analogs in Quantitative Lipidomics


Substituting Arachidic acid-d39 with a lower deuterated analog (e.g., arachidic acid-d2, -d3, or -d4) introduces significant analytical liabilities that directly compromise quantitative accuracy. Critically, incomplete deuteration results in a smaller mass shift (M+2 to M+4), which elevates the risk of isotopic overlap with the monoisotopic peak of the endogenous analyte (M) and its naturally occurring M+2 isotopologue, leading to systematic overestimation of endogenous arachidic acid concentrations [1]. Furthermore, a 2020 study evaluating highly substituted deuterium-labeled internal standards for fatty acid metabolite analysis by ESI-MS demonstrated that deuterium labeling does not guarantee identical chromatographic retention time or ionization behavior; the study explicitly noted that data obtained using only a highly substituted deuterium-labeled internal standard exhibited matrix-dependent response complications that were not generalizable across all analytical conditions [2]. Therefore, the selection of a fully perdeuterated internal standard such as Arachidic acid-d39 is a deliberate analytical decision grounded in maximizing mass resolution to minimize isotopic interference, rather than a matter of interchangeable procurement convenience.

Quantitative Evidence: Comparative Differentiation of Arachidic Acid-d39 vs. Lower Deuterated Analogs and In-Class Internal Standards


Mass Resolution and Isotopic Interference Mitigation: Arachidic Acid-d39 (M+39) vs. Arachidic Acid-d3 (M+3)

Arachidic acid-d39 produces a mass shift of M+39 relative to endogenous arachidic acid (M), whereas commercially available arachidic acid-d3 (CAS 202480-70-4) produces a mass shift of M+3. The perdeuterated d39 isotopologue provides baseline mass resolution from the analyte's naturally abundant M+2 isotopologue (contributed by approximately 1.1% natural 13C abundance), eliminating isotopic cross-talk that can artificially inflate the calculated endogenous concentration [1]. In contrast, the M+3 shift of arachidic acid-d3 resides within the isotopic envelope of the endogenous analyte, requiring mathematical correction algorithms that introduce additional uncertainty into the final quantification [2].

Lipidomics Isotope Dilution Mass Spectrometry Internal Standard Selection

Chromatographic Retention Behavior and Quantitative Accuracy: Perdeuterated vs. Partially Deuterated Fatty Acid Internal Standards in ESI-MS

The substitution of hydrogen with deuterium alters the physicochemical properties of fatty acids, potentially leading to chromatographic retention time shifts between the analyte and its deuterated internal standard. Tokuoka et al. (2020) systematically investigated this phenomenon for fatty acid metabolites using a highly substituted deuterium-labeled internal standard in ESI-MS, reporting that the MS response behavior of the target compound and its stable isotope-labeled material was complicated by matrix contaminants, with ion suppression effects dependent on the concentration of the target compound [1]. While this study examined only highly substituted deuterium-labeled internal standards and did not conduct a direct head-to-head comparison of Arachidic acid-d39 against lower deuterated analogs, the findings establish a class-level inference: the degree of deuteration influences retention time and matrix effect susceptibility. Lower deuterated analogs (e.g., d2 or d3) exhibit retention times closer to the endogenous analyte, reducing the differential matrix effect but increasing the risk of isotopic interference [2].

Bioanalytical Method Validation LC-ESI-MS Matrix Effects

Isotopic Purity Specifications: Arachidic Acid-d39 (98 atom % D) vs. Standard Research-Grade Deuterated Compounds (95-97% Purity)

Arachidic acid-d39 is commercially available with certified isotopic purity of 98 atom % D from multiple authoritative suppliers, including Sigma-Aldrich (Product No. 792268) and Cambridge Isotope Laboratories (Product No. D-1617) [1]. This specification is verified and documented via Certificate of Analysis (CoA). In comparison, generic deuterated research compounds are frequently offered at 95% purity or with unspecified isotopic enrichment, which can introduce quantitative variability due to the presence of unlabeled or partially labeled species. MedChemExpress reports a batch-specific purity of 98.36% for Arachidic acid-d39 (Cat. No. HY-W004260S1) [2].

Quality Control Analytical Standard Certification Method Reproducibility

Recommended Research and Industrial Applications for Arachidic Acid-d39 Based on Verified Quantitative Differentiation


Absolute Quantification of C20:0 Free Fatty Acids in Human Plasma or Tissue Lipidomics Using LC-MS/MS

Arachidic acid-d39 serves as the optimal internal standard for the absolute quantification of endogenous arachidic acid (C20:0) in complex biological matrices such as human plasma, serum, or tissue homogenates. The M+39 mass shift provides unambiguous spectral separation from the endogenous analyte, eliminating the need for isotopic correction algorithms that are required when using lower deuterated analogs (e.g., arachidic acid-d3) [1]. This application scenario is supported by documented use in lipidomics protocols, including a validated method for skin lipid analysis employing 10 µM Arachidic acid-d39 as an internal standard for free fatty acid quantification by LC-MS with electrospray ionization .

Stable Isotope-Labeled Internal Standard for GC-MS Fatty Acid Profiling in Nutritional and Food Science

In GC-MS-based fatty acid methyl ester (FAME) profiling of food oils, nutritional supplements, and biological specimens, Arachidic acid-d39 functions as a highly reliable internal standard for C20:0 quantification. The perdeuterated structure is chemically inert under standard derivatization conditions (e.g., BF3/methanol or methanolic HCl methylation), co-eluting with the endogenous arachidic acid methyl ester while providing a unique M+39 parent ion for selected ion monitoring (SIM). Its 98 atom % D isotopic purity specification (Sigma-Aldrich/CIL) [1] ensures minimal contribution from unlabeled species, which is critical when quantifying low-abundance C20:0 in samples with high matrix background.

Metabolic Tracer Studies for De Novo Fatty Acid Synthesis and Turnover in Cell Culture Models

Although primarily used as an internal standard, Arachidic acid-d39 can also be employed as a metabolic tracer to investigate C20:0 incorporation and turnover in lipid metabolic pathways when combined with appropriate unlabeled controls. The perdeuteration of all 39 hydrogen positions renders the molecule stable against metabolic deuterium-hydrogen exchange under physiological conditions, enabling accurate tracking via high-resolution mass spectrometry. However, users should note the class-level evidence that highly substituted deuterium-labeled compounds may exhibit altered chromatographic retention and matrix effect behavior compared to their unlabeled counterparts [1]; method validation with matrix-matched calibration is therefore recommended.

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